molecular formula C18H19ClN6S B14944539 3-(4-chlorobenzyl)-6-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(4-chlorobenzyl)-6-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B14944539
M. Wt: 386.9 g/mol
InChI Key: QNUGHEUCZPQPML-UHFFFAOYSA-N
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Description

3-(4-CHLOROBENZYL)-6-(1-ISOPROPYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a complex organic compound that belongs to the class of triazolothiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLOROBENZYL)-6-(1-ISOPROPYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole and thiadiazole rings, followed by their fusion to form the triazolothiadiazole core. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-CHLOROBENZYL)-6-(1-ISOPROPYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorobenzyl and pyrazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule, potentially enhancing its biological activity or other properties.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules.

    Biology: It has shown promise as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: The compound’s properties make it suitable for use in the development of new materials with specific functionalities, such as sensors or catalysts.

Mechanism of Action

The mechanism of action of 3-(4-CHLOROBENZYL)-6-(1-ISOPROPYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or bind to receptors to modulate cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-METHYLBENZYL)-6-(1-ISOPROPYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE
  • 3-(4-FLUOROBENZYL)-6-(1-ISOPROPYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE

Uniqueness

The uniqueness of 3-(4-CHLOROBENZYL)-6-(1-ISOPROPYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE lies in its specific substitution pattern, which can significantly influence its biological activity and chemical reactivity. The presence of the chlorobenzyl group, in particular, can enhance its ability to interact with certain biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H19ClN6S

Molecular Weight

386.9 g/mol

IUPAC Name

3-[(4-chlorophenyl)methyl]-6-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H19ClN6S/c1-10(2)24-12(4)16(11(3)22-24)17-23-25-15(20-21-18(25)26-17)9-13-5-7-14(19)8-6-13/h5-8,10H,9H2,1-4H3

InChI Key

QNUGHEUCZPQPML-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(C)C)C)C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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